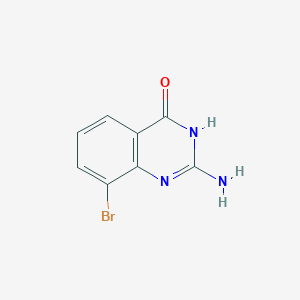

2-amino-8-bromoquinazolin-4(3H)-one

Description

Historical Development and Significance of the Quinazolinone Scaffold

The journey of quinazoline (B50416) chemistry began in 1869 when Griess synthesized the first derivative. nih.gov However, the parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang. nih.gov A more efficient synthesis was later developed by Siegmund Gabriel in 1903. nih.govfluorochem.co.uk The name "quinazoline" was proposed by Widdege and is derived from its nature as an aza derivative of quinoline (B57606). nih.govnih.gov

Initially, research into quinazolinones was primarily of academic interest. However, the discovery of the bronchodilator activity of a naturally occurring quinazoline alkaloid, peganine, sparked interest in the therapeutic potential of this class of compounds. mdpi.com Over the years, more than 200 biologically active quinazoline and quinoline alkaloids have been identified. nih.gov This has established the quinazolinone scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Prevalence and Diverse Pharmacological Relevance of Quinazolinone Derivatives

The versatility of the quinazolinone core has led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities. researchgate.netnih.gov These compounds have shown potential as anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral agents. researchgate.netnih.gov

The following table summarizes some of the key pharmacological activities associated with quinazolinone derivatives:

| Pharmacological Activity | Examples of Investigated Derivatives/Targets |

| Anticancer | Gefitinib (EGFR inhibitor), Afatinib (HER2 and EGFR inhibitor), Erlotinib. nih.gov |

| Anti-inflammatory | Derivatives showing inhibition of inflammatory mediators. |

| Antimicrobial | Compounds active against various bacterial and fungal strains. rroij.com |

| Anticonvulsant | Methaqualone (historically). |

| Antiviral | Derivatives showing activity against viruses such as HIV. nih.gov |

The ability to introduce a wide variety of substituents at different positions of the quinazolinone ring allows for the fine-tuning of their biological activity and pharmacokinetic properties. This has made them a major focus of drug discovery programs worldwide.

Research Trajectory of 2-Amino-8-bromoquinazolin-4(3H)-one within Medicinal Chemistry

While extensive research exists for the broader quinazolinone class, dedicated studies on This compound are less prevalent in publicly available scientific literature. However, its structural features suggest a clear research trajectory within medicinal chemistry, particularly in the areas of kinase and PARP inhibition. The presence of the 2-amino group and the bromine atom at the 8-position are key features that are often exploited in the design of targeted therapies.

Research on structurally related bromo-substituted quinazolinones has highlighted their potential as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov For instance, derivatives of 6-bromoquinazolin-4(3H)-one have been investigated as ALK2 kinase inhibitors. nih.gov

Furthermore, the 2-amino-quinazolin-4(3H)-one scaffold is a known pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.gov PARP enzymes are essential for DNA repair, and their inhibition is a key strategy in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations. nih.govuspharmacist.com The combination of the 2-amino group and the bromo-substituent in this compound makes it a compound of significant interest for the synthesis of novel PARP inhibitors.

The following table provides the key properties of the target compound:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1258630-85-1 |

| Molecular Formula | C₈H₆BrN₃O |

| Molecular Weight | 240.06 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-8-bromo-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQNPSNPMMVEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 8 Bromoquinazolin 4 3h One and Its Derivatives

General Synthetic Strategies for Quinazolin-4(3H)-ones

The construction of the fundamental quinazolin-4(3H)-one ring system is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists.

Classic Cyclization Approaches (e.g., Niementowski Reaction Analogs)

The Niementowski reaction is a cornerstone in quinazolinone synthesis. wikipedia.orgchemeurope.com It traditionally involves the thermal condensation of anthranilic acids with amides to yield 4-oxo-3,4-dihydroquinazolines. wikipedia.orgnih.gov This method, first reported in 1895, remains a widely used approach due to its simplicity. nih.govchempedia.info Modifications of this reaction, such as using isatoic anhydride (B1165640) in place of anthranilic acid, have been developed to improve yields and reaction conditions. nih.gov For instance, the reaction of isatoic anhydride with various amidoxime (B1450833) derivatives, catalyzed by iron(III) chloride, provides an efficient route to 2-substituted quinazolin-4(3H)-ones. Microwave irradiation has also been employed to accelerate the Niementowski reaction, often leading to higher yields in shorter reaction times under solvent-free conditions. nih.govresearchgate.net

A general representation of the Niementowski reaction is the cyclocondensation of an anthranilic acid with an amide. The reaction of 2-aminobenzamide (B116534) with aldehydes, followed by oxidation, is a common and convenient method for synthesizing quinazolin-4(3H)-ones. rsc.orgresearchgate.net

Modern Catalyst-Mediated Syntheses (e.g., Palladium-Catalyzed, Copper-Catalyzed)

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinazolin-4(3H)-ones, offering milder reaction conditions and broader substrate scope.

Palladium-Catalyzed Syntheses: Palladium catalysts have been successfully employed in various strategies. One notable method involves the palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. rsc.orgscispace.com This cascade reaction proceeds through alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for external reducing or oxidizing agents. rsc.org Another approach is the Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines, which provides a step- and atom-economical route to diversified 2-aryl(alkyl)quinazolin-4(3H)-ones. nih.gov Palladium catalysis also facilitates the coupling of 2-aminobenzonitriles with aryl boronic acids and aldehydes in a one-pot tandem assembly. nih.gov

Copper-Catalyzed Syntheses: Copper catalysts are also prominent in modern quinazolinone synthesis. researchgate.net Copper(I) bromide can catalyze a domino reaction between alkyl halides and anthranilamides under aerobic conditions. organic-chemistry.org Another efficient method involves a copper-catalyzed reaction of 2-halobenzamides with nitriles, followed by an intramolecular SNAr reaction. organic-chemistry.org Furthermore, copper-catalyzed imidoylative cross-coupling/cyclocondensation of 2-isocyanobenzoates with amines provides a direct route to quinazolin-4-ones. organic-chemistry.org Research has also demonstrated the use of copper(I) iodide in the coupling of N-substituted o-bromobenzamides with formamide (B127407) to produce 3-substituted quinazolinones. organic-chemistry.org

| Catalyst System | Starting Materials | Key Features |

| Palladium(II) Acetate | N-arylamidines, CO | Intramolecular C-H carboxamidation, atom economy. nih.gov |

| Pd(dppf)Cl2 | o-nitrobenzamides, alcohols | One-pot cascade reaction, no external oxidants/reductants. rsc.orgscispace.com |

| Copper(I) Bromide | Alkyl halides, anthranilamides | Domino reaction under air. organic-chemistry.org |

| Copper(I) Iodide | N-substituted o-bromobenzamides, formamide | Synthesis of 3-substituted quinazolinones. organic-chemistry.org |

| Copper(II) Acetate | 2-isocyanobenzoates, amines | Imidoylative cross-coupling/cyclocondensation. organic-chemistry.org |

Oxidative Cyclization Reactions

Oxidative cyclization represents another important strategy for quinazolinone synthesis. These reactions often involve the condensation of 2-aminobenzamides with aldehydes to form a dihydroquinazolinone intermediate, which is then oxidized to the final product. rsc.orgnih.gov Various oxidizing agents have been utilized, including potassium persulfate (K2S2O8) in an electrochemical setup, which allows for a green and mild synthesis at room temperature. nih.govrsc.org A bioinspired cooperative catalytic system using laccase/DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under aerobic conditions has also been reported, offering an environmentally friendly approach in aqueous media. rsc.orgresearchgate.net Phenyl-iodine(III) diacetate (PIDA) is another effective oxidant for the dehydrogenation of dihydroquinazolinone intermediates under mild conditions. organic-chemistry.org

Specialized Synthetic Routes for Bromo-Substituted Quinazolinones

The introduction of a bromine atom onto the quinazolinone scaffold, specifically at the 8-position for the target compound, requires specific synthetic design.

Introduction of Bromine via Pre-functionalized Anilines or Benzoic Acids

A common and direct strategy to obtain bromo-substituted quinazolinones is to start with aniline (B41778) or benzoic acid derivatives that already contain the bromine atom at the desired position. For the synthesis of 2-amino-8-bromoquinazolin-4(3H)-one, this would typically involve starting with 2-amino-3-bromobenzoic acid or a related derivative. The subsequent cyclization to form the quinazolinone ring would then proceed via one of the general methods described above. For example, reacting 2-amino-3-bromobenzamide (B112636) with a suitable one-carbon synthon would lead to the desired product.

Post-Cyclization Halogenation Strategies

An alternative approach involves the direct halogenation of a pre-formed quinazolin-4(3H)-one ring. Electrophilic substitution reactions on the quinazoline (B50416) nucleus are known, with nitration being a well-studied example. nih.gov The reactivity order for electrophilic attack is generally considered to be position 8 > 6 > 5 > 7. nih.gov This suggests that direct bromination of 2-aminoquinazolin-4(3H)-one could potentially yield the 8-bromo derivative. Reagents like N-Bromosaccharin (NBSac) have been used for the synthesis of substituted quinazolin-4(3H)-ones, highlighting the potential for post-cyclization halogenation. researchgate.net

Green Chemistry Approaches in Quinazolinone Synthesis

Green chemistry has introduced several innovative techniques to the synthesis of quinazolinones, focusing on energy efficiency and the use of environmentally benign media. These methods offer substantial advantages over conventional synthetic routes, which often require high temperatures and lengthy reaction times. nih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields for quinazolinone synthesis. nih.govfrontiersin.org This technique provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. nih.govnih.gov

Microwave-assisted synthesis has been successfully applied to the Niementowski quinazoline synthesis, which traditionally involves high temperatures and long reaction durations. For instance, the synthesis of a 6,7-disubstituted quinazolin-4(3H)-one, a key intermediate for an anticancer drug, was achieved in just 5 minutes with an 87% yield under microwave irradiation, a significant improvement from the 5 hours required with conventional heating. nih.gov Similarly, 4-phenylquinazolin-2(1H)-one derivatives have been prepared in about an hour with yields ranging from 31–92% using microwave heating. nih.gov

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been accomplished through a one-pot tandem reaction using microwave irradiation in water, yielding products in moderate to good yields (25–82%). researchgate.net Solvent-free microwave-assisted conditions have also been developed, such as the reaction of anthranilic acid, phenyl acetyl chloride, and substituted anilines to produce fluorinated quinazolinones. researchgate.net In some cases, the reaction of 2-aminobenzamide with succinic anhydride under microwave conditions can selectively yield either the diamide (B1670390) intermediate or the final cyclized quinazolinone by using pinane (B1207555) as a solvent. rsc.org

A multi-step strategy employing microwave irradiation has been used to synthesize 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide from 2-benzamidobenzoyl chloride and either hydrazine (B178648) or thiourea. The reactions were completed in 4 minutes at 135 °C, yielding products in 81% and 85% respectively, demonstrating a significant improvement over conventional methods. eurekaselect.comresearchgate.net

Table 1: Examples of Microwave-Assisted Quinazolinone Synthesis

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-aminobenzophenone, urea | 4-phenylquinazolin-2(1H)-one derivatives | Glacial acetic acid, 140 °C, 200 W, 30–45 min | 31–92% | nih.gov |

| 5-benzyloxy-4-methoxy-2-aminobenzamide, formamide | 6,7-disubstituted quinazolin-4(3H)-one | Acetic acid (cat.), 300 W, 5 min | 87% | nih.gov |

| 2-benzamidobenzoyl chloride, hydrazine hydrate | 3-amino-2-phenylquinazolin-4(3H)-one | DMF, K2CO3, 135 °C, 800 W, 4 min | 81% | eurekaselect.comresearchgate.net |

| 2-benzamidobenzoyl chloride, thiourea | 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide | DMF, K2CO3, 135 °C, 800 W, 4 min | 85% | eurekaselect.comresearchgate.net |

| Isatoic anhydride, aldehydes, amines | 2,3-disubstituted quinazolin-4(3H)-ones | Water, Iodine (cat.) | 25–82% | researchgate.net |

Ultrasound-assisted synthesis is another energy-efficient green chemistry tool that utilizes acoustic cavitation to promote chemical reactions. chesci.com This method offers advantages such as increased reaction rates, higher yields, and greater product purity. chesci.comnih.gov The application of ultrasound has been shown to be beneficial for various heterocyclic syntheses, including those of quinazoline derivatives. nih.govresearchgate.net

An environmentally friendly Bischler cyclization was developed using ultrasound to prepare a library of 53 diverse quinazoline derivatives. nih.gov This method highlights the potential of sonochemistry to create complex molecules under mild conditions. In another example, the synthesis of polyhydroquinolines was achieved in good to excellent yields (88–92%) via a one-pot, four-component reaction under ultrasonic irradiation. chesci.com While not specific to this compound, these examples demonstrate the utility of ultrasound in promoting the formation of related heterocyclic structures. chesci.comnih.gov The synthesis of 2-amino-4H-pyran derivatives has also been successfully conducted under ultrasound irradiation in aqueous media, showcasing the method's versatility. nanobioletters.com

Table 2: Ultrasound-Promoted Synthesis of Heterocycles

| Reactants | Product Type | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|---|

| Aldehyde, dimedone, ethyl acetoacetate, ammonium (B1175870) acetate | Polyhydroquinolines | Tris-(hydroxymethyl)aminomethane (THAM) / Ethanol:water | High yields (88–92%), energy-efficient | chesci.com |

| Substituted aldehyde, ethyl acetoacetate, malononitrile | 2-amino-4H-pyran derivatives | Morpholine / Water | Facile one-pot synthesis | nanobioletters.com |

| Various precursors via Bischler cyclization | Quinazoline derivatives | Not specified | Environmentally friendly, mild conditions | nih.gov |

Moving away from hazardous organic solvents is a cornerstone of green chemistry. Syntheses conducted in water or under solvent-free conditions are highly desirable. An eco-friendly one-pot, three-component reaction for quinazolinone derivatives has been developed using triethanolamine (B1662121) (TEOA) as a catalyst in an aqueous medium with the addition of NaCl. tandfonline.comtandfonline.com The salt helps in the formation of micelles, which increases hydrophobic interactions and drives the reaction forward in a cleaner manner with shorter reaction times. tandfonline.comtandfonline.com

Solvent-free approaches, often coupled with microwave irradiation, provide a clean and efficient route to quinazolinones. researchgate.net For example, the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under solvent-free microwave conditions yields polyheterocyclic compounds rapidly and in high yields. nih.gov Another solvent-free method involves the neat three-component cyclocondensation of anthranilic acid, phenyl acetyl chloride, and substituted anilines under microwave irradiation to produce fluorinated 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, avoiding the need for isolating intermediates. aurigeneservices.com This approach saves time, resources, and reduces waste.

A novel MCR strategy has been developed for the synthesis of 2-amino 3-substituted quinazolinone derivatives from isatoic anhydride, an amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). aurigeneservices.com This process involves a cascade of reactions including ring-opening, decarboxylation, and heterocyclization to afford the desired products in good yields. aurigeneservices.com The plausible mechanism involves the initial attack of the primary amine on the isatoic anhydride, followed by reaction with the cyanating agent and subsequent cyclization. aurigeneservices.com

Another versatile one-pot method involves the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide with p-toluenesulfonic acid (p-TSA) as a reagent to form quinoline-appended quinazolinones. nih.gov This reaction proceeds through a Friedländer condensation followed by an intramolecular nucleophilic attack to construct both the quinoline (B57606) and quinazolinone rings simultaneously. nih.gov

Furthermore, Ugi four-component reactions (Ugi-4CR) have been employed for the rapid synthesis of diverse polycyclic quinazolinones. researchgate.net One protocol involves an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation. A second approach uses cyanamide (B42294) as the amine component in the Ugi-4CR, followed by a radical-induced cyclization. researchgate.net These MCR-based strategies offer significant advantages for creating libraries of biologically interesting compounds. researchgate.netrug.nl

Chemical Reactivity and Derivatization of 2 Amino 8 Bromoquinazolin 4 3h One

Functional Group Transformations of the 2-Amino Moiety

The primary amine at the C2 position is a key handle for derivatization. Its nucleophilic character allows for a variety of functional group transformations, including acylation, alkylation, and condensation reactions, which are fundamental in medicinal chemistry for scaffold elaboration.

The 2-amino group of the quinazolinone core can be readily acylated or alkylated. Acylation is typically achieved by reacting the compound with acyl halides or anhydrides under basic conditions. This reaction leads to the formation of the corresponding N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)amides. Such transformations are valuable for introducing a wide array of substituents. For instance, copper-catalyzed reactions involving 8-aminoquinolines and acyl halides have been shown to effectively produce N-acylated products, a reactivity that is mirrored in the quinazolinone system. nih.gov

Alkylation reactions, while less common, can be performed using alkyl halides. These reactions typically require more stringent conditions and may sometimes lead to mixtures of mono- and di-alkylated products at the exocyclic nitrogen.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide |

| Acylation | Benzoyl chloride | N-(8-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide |

One of the most widely utilized transformations of the 2-amino group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). ekb.eg This reaction is typically carried out by refluxing equimolar amounts of the 2-amino-8-bromoquinazolin-4(3H)-one and the desired carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.govscielo.br The resulting Schiff bases, characterized by the azomethine (-N=CH-) linkage, are versatile intermediates themselves and have been extensively studied. ekb.egresearchgate.net The formation of these imines is confirmed through spectroscopic methods, such as the appearance of a characteristic C=N stretching band in IR spectra and the presence of an azomethine proton signal in 1H NMR spectra. scielo.br

Research on analogous 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones has demonstrated successful Schiff base formation with a wide variety of substituted aromatic aldehydes. nih.gov This highlights the general applicability of this reaction to the amino-quinazolinone scaffold.

Table 2: Examples of Aldehydes Used in Schiff Base Formation with Amino-Quinazolinones

| Aldehyde Reactant | Resulting Schiff Base Substituent | Reference |

|---|---|---|

| 2,3-Indolinedione | (2'-oxo-1',2'-dihydroindole-3'-ylidene)amino | scielo.br |

| p-Methoxybenzaldehyde | (4-methoxybenzylidene)amino | researchgate.net |

| Cinnamaldehyde | Cinnamylideneamino | nih.gov |

The 2-amino group serves as a crucial nucleophile in cyclization reactions to construct fused heterocyclic systems. After initial condensation to form a Schiff base, the resulting imine can undergo further intramolecular or intermolecular reactions. For example, treatment of 3-amino-2-phenyl quinazolin-4-(3H)-one with aldehydes and subsequent reaction with mercaptosuccinic acid can lead to the formation of thiazolidinone rings attached to the quinazolinone core. nih.gov This strategy allows for the creation of complex, multi-ring structures by leveraging the reactivity of the amino group to build new heterocyclic frameworks. nih.gov Condensation with bifunctional reagents can lead to the annulation of rings such as imidazole (B134444) or triazine onto the quinazoline (B50416) scaffold.

Transformations Involving the 8-Bromo Substituent

The bromine atom at the C8 position is the second key site for derivatization, primarily through reactions that form new carbon-carbon or carbon-heteroatom bonds.

The 8-bromo substituent is well-suited for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. libretexts.org This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is exceptionally powerful for creating new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at the C8 position. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly valuable in synthetic chemistry. nih.gov The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Microwave-assisted Suzuki-Miyaura couplings have proven efficient for other bromo-substituted heterocyclic systems, suggesting a viable strategy for rapidly diversifying the this compound core. rsc.org

Table 3: Representative Boronic Acids for Suzuki-Miyaura Coupling

| Boronic Acid | Introduced Group at C8-Position |

|---|---|

| Phenylboronic acid | Phenyl |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| Pyridine-3-boronic acid | 3-Pyridyl |

Nucleophilic aromatic substitution (SNAr) offers another pathway to modify the 8-bromo position. In an SNAr reaction, a nucleophile displaces the bromide on the aromatic ring. wikipedia.org These reactions are typically favored on electron-poor aromatic rings, particularly when activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The quinazolinone ring itself is an electron-deficient system, which facilitates nucleophilic attack.

However, SNAr reactions generally require strong nucleophiles (e.g., alkoxides, amides) and sometimes harsh reaction conditions. youtube.com While direct examples for this compound are not extensively documented, studies on related heterocycles like 4-chloro-8-tosyloxyquinoline show that substitution with nitrogen and sulfur nucleophiles is feasible. researchgate.net This suggests that under appropriate conditions, the 8-bromo group could potentially be displaced by various nucleophiles such as amines, thiols, or alkoxides to yield 8-substituted amino, thioether, or ether derivatives, respectively.

Ring System Modifications and Expansion

The inherent reactivity of the this compound core structure provides a versatile platform for the synthesis of more complex, fused heterocyclic systems. These modifications can significantly alter the molecule's steric and electronic properties, influencing its biological interactions.

Formation of Fused Heterocyclic Architectures

The quinazoline nucleus can be annulated with additional heterocyclic rings to create novel polycyclic structures. This is often achieved by leveraging the reactivity of the amino group at position 2 and the adjacent endocyclic nitrogen at position 3. For instance, reactions that involve the formation of a new ring fused to the pyrimidine (B1678525) part of the quinazolinone are of significant interest in the development of new bioactive molecules.

While specific examples detailing the fusion of heterocyclic rings onto the this compound core are not extensively documented in the provided search results, the general principles of quinazoline chemistry suggest that reactions with bifunctional electrophiles could lead to such fused systems. For example, the reaction of 2-aminoquinazolines with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of pyridone-fused quinazolines. clockss.org

Regioselective Derivatization at Positions 3 and 4

The regioselective functionalization of the quinazolinone ring is a key strategy for synthesizing derivatives with specific properties. The nitrogen atom at position 3 and the carbonyl group at position 4 are primary sites for such modifications.

Alkylation or arylation at the N-3 position can be achieved under various reaction conditions. For example, the reaction of 2-aminoquinazolin-4-ones with aryl halides can be directed to the N-3 position. rsc.org The bromine atom at the 8-position can influence the reactivity of the quinazoline ring system, potentially affecting the regioselectivity of these reactions.

The carbonyl group at C-4 can also be a target for derivatization. While direct modification of the C-4 carbonyl in this compound is not explicitly detailed, related chemistries on the quinazoline scaffold, such as the conversion of the 4-oxo group to a 4-chloro group, are well-established. mdpi.com This transformation opens up the possibility of nucleophilic substitution at the C-4 position, allowing for the introduction of a wide range of substituents. mdpi.com

Coordination Chemistry: Metal Complexation of this compound Derivatives

The quinazoline scaffold, particularly when substituted with potential donor atoms, can act as a ligand in the formation of metal complexes. The amino group at position 2 and the nitrogen atom at position 1 or 3, along with the carbonyl oxygen at position 4, provide potential coordination sites. The field of coordination chemistry involving quinazoline derivatives is driven by the search for new metallodrugs with unique therapeutic properties. unimi.it

Derivatives of 8-aminoquinoline (B160924) are known to be effective bidentate chelating ligands, forming stable complexes with various metal ions. unimi.itnih.gov This chelating ability is often associated with their biological activity. unimi.it Similarly, 8-hydroxyquinoline (B1678124) and its derivatives are well-known for their metal-chelating properties and the diverse applications of their metal complexes. scirp.orgresearchgate.netrroij.commdpi.com

Structure Activity Relationships Sar and Molecular Mechanisms of 2 Amino 8 Bromoquinazolin 4 3h One Derivatives

General Principles of Quinazolinone Structure-Activity Relationships

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govnih.gov This versatility stems from its fused bicyclic system, comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, which offers multiple sites for chemical modification. researchgate.net The structure-activity relationships (SAR) of quinazolinone derivatives indicate that substitutions at positions 2, 3, 6, and 8 are particularly influential in determining the compound's biological profile. researchgate.net

The 4(3H)-quinazolinone core is derived from anthranilic acid precursors and exhibits a significant lactam-lactim tautomeric interaction. researchgate.net Modifications at the C2 and N3 positions are common strategies for developing new therapeutic agents. For instance, the introduction of various substituents at these positions has led to the development of potent enzyme inhibitors. nih.gov The biological activity is often enhanced through molecular hybridization, where the quinazolinone nucleus is linked to other pharmacologically active moieties like triazoles, benzofurans, or imidazoles to improve interactions with biological targets. nih.gov These hybrid molecules have shown efficacy against targets such as epidermal growth factor receptor (EGFR), dihydrofolate reductase (DHFR), and various kinases. nih.gov

Influence of 8-Bromine Substitution on Biological Activity

The substitution of a halogen atom, such as bromine, at the C8 position of the quinazolinone ring can significantly impact the compound's biological activity. Halogen substituents, particularly bromine and chlorine, can enhance the binding affinity of the molecule to its target protein by orienting towards hydrophobic pockets. nih.gov This positive influence on binding is a key factor in the potency of many derivatives.

Studies on related di-halogenated quinazolinones, specifically 6,8-dibromo-4(3H)quinazolinone derivatives, have demonstrated potent antimicrobial and antifungal activities. nih.gov While not the exact compound, research on an 8-fluoroquinazoline (B71482) derivative also highlights the importance of halogen substitution at this position for achieving potent Aurora A kinase inhibition. mdpi.com The presence of a halogen at C8, in conjunction with other substitutions, appears to be a critical determinant for specific biological actions, contributing to both the potency and selectivity of the compound. For example, in 8-aminoquinolines, the position and nature of substituents on the quinoline (B57606) nucleus are crucial for their activity. who.int

Elucidation of Molecular Mechanisms of Action

The biological effects of 2-amino-8-bromoquinazolin-4(3H)-one and its related analogs are exerted through various molecular mechanisms, primarily involving enzyme inhibition, cell cycle disruption, and interference with cellular signaling and microbial pathways.

Quinazolinone derivatives are well-documented inhibitors of a range of enzymes crucial for cell proliferation and survival. nih.gov

Kinase Inhibition : This class of compounds has shown significant potential as inhibitors of multiple protein kinases. mdpi.com Kinases such as Aurora kinases, phosphoinositide 3-kinase (PI3K), and epidermal growth factor receptor (EGFR) are frequent targets. nih.govnih.gov For example, certain quinazolin-4(3H)-one derivatives act as potent inhibitors of Aurora Kinase A, a key regulator of the cell cycle. nih.gov Others have been developed as dual inhibitors of PI3K and histone deacetylase (HDAC). nih.gov The inhibition of these kinases disrupts signaling pathways essential for cancer cell growth and survival. mdpi.com Novel 2-sulfanylquinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against a panel of kinases. mdpi.com

| Compound/Derivative Class | Target Kinase | IC₅₀ Value | Reference |

| Quinazolin-4(3H)-one derivative (6b) | PI3Kα | 13.6 nM | nih.gov |

| Quinazolin-4(3H)-one derivative (BIQO-19) | Aurora Kinase A | Not specified, but effective inhibition shown | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one (5d) | HER2 | In nanomolar range | mdpi.com |

| 2-Sulfanylquinazolin-4(3H)-one (5d) | EGFR | In nanomolar range | mdpi.com |

| 2-Sulfanylquinazolin-4(3H)-one (5d) | VEGFR2 | In nanomolar range | mdpi.com |

| 2-Sulfanylquinazolin-4(3H)-one (5d) | CDK2 | 2.097 ± 0.126 µM | mdpi.com |

Dihydrofolate Reductase (DHFR) Inhibition : The quinazolinone scaffold is also recognized for its ability to inhibit DHFR, an enzyme vital for the synthesis of nucleic acids and amino acids. nih.gov This inhibition deprives rapidly proliferating cells, such as cancer cells and microbes, of essential building blocks, leading to a cessation of growth.

A primary mechanism of the anticancer activity of quinazolinone derivatives is their ability to modulate the cell cycle and induce programmed cell death (apoptosis).

Cell Cycle Arrest : Derivatives have been shown to cause cell cycle arrest at different phases. For instance, inhibition of Aurora Kinase A by a quinazolin-4(3H)-one derivative led to G2/M phase arrest in non-small cell lung cancer cells. nih.gov Similarly, novel 4-aminoquinazoline derivatives that inhibit PI3Kα cause cell cycle arrest in the G1 phase. nih.gov A potent 2-sulfanylquinazolin-4(3H)-one derivative was found to arrest the cell cycle at the S phase in HepG2 cancer cells. mdpi.com

Apoptosis Induction : Following cell cycle arrest, these compounds often trigger apoptosis. The induction of apoptosis can occur through various pathways. In HCT116 cells, a 4-aminoquinazoline derivative induced apoptosis via a mitochondrial-dependent pathway. nih.gov In another study, a derivative was found to provoke apoptosis by upregulating the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic gene Bcl-2. mdpi.com

Quinazolinone derivatives interfere with key cellular signaling cascades that are often dysregulated in cancer. The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and apoptosis, and it is a prominent target. nih.gov

ALK/PI3K/AKT Inhibition : The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in human cancers. nih.gov Several quinazolin-4(3H)-one derivatives have been specifically designed as potent and selective inhibitors of PI3Kα. nih.govresearchgate.net By inhibiting PI3K, these compounds effectively block the downstream activation of Akt, a critical signaling node, thereby suppressing cell proliferation. nih.gov In the context of anaplastic lymphoma kinase (ALK)-positive lung cancer, while ALK inhibitors can suppress some downstream signals, the PI3K/AKT pathway often remains persistently active. nih.gov This suggests that combining ALK inhibitors with PI3K inhibitors could be a more effective therapeutic strategy, and quinazolinone-based PI3K inhibitors are promising candidates for such combinations. nih.gov

In addition to their anticancer properties, certain quinazolinone derivatives exhibit significant antimicrobial activity. The introduction of two bromine atoms at positions 6 and 8 has been shown to confer potent antibacterial and antifungal properties. nih.gov These compounds were screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating broad-spectrum activity. nih.gov The mechanism likely involves the inhibition of essential microbial enzymes or pathways, disrupting cell wall synthesis, or interfering with nucleic acid replication, although specific microbial targets are still under investigation.

The table below details the minimum inhibitory concentrations (MICs) for a 6,8-dibromo-4(3H)quinazolinone derivative, illustrating the potent antimicrobial effect conferred by the bromine substitutions. nih.gov

| Compound | Target Microbe | Type | MIC (µg/mL) |

| VIIa | Escherichia coli | Gram-negative Bacteria | 1.56 |

| VIIa | Salmonella typhimurium | Gram-negative Bacteria | 3.125 |

| VIIa | Pseudomonas aeruginosa | Gram-negative Bacteria | 25 |

| VIIa | Legionella monocytogenes | Gram-positive Bacteria | 1.56 |

| VIIa | Staphylococcus aureus | Gram-positive Bacteria | 25 |

| VIIa | Bacillus cereus | Gram-positive Bacteria | 25 |

| VIIc | Candida albicans | Fungus | 0.78 |

| VIIc | Aspergillus flavus | Fungus | 0.097 |

*Note: Compounds VIIa and VIIc are derivatives of 2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl. nih.gov

Spectrum of In Vitro Biological Activities of this compound Derivatives

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. The introduction of various substituents at different positions of the quinazolinone ring system allows for the modulation of their biological activity. This section focuses on the in vitro biological activities of derivatives of this compound, a member of this versatile class of compounds.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular)

Derivatives of the quinazolinone core structure have been extensively investigated for their antimicrobial properties. While specific studies on this compound are limited, research on analogous compounds, including other halogenated quinazolinones, provides valuable insights into their potential antimicrobial efficacy.

Antibacterial and Antifungal Activity:

The antimicrobial activity of quinazolinone derivatives is often influenced by the nature and position of substituents on the quinazoline (B50416) ring. For instance, a study on novel 6,8-dibromo-4(3H)quinazolinone derivatives demonstrated significant antibacterial and antifungal activities. nih.gov One of the synthesized compounds, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, exhibited potent in vitro antimicrobial activity with minimum inhibitory concentrations (MICs) of 1.56 µg/ml against E. coli and S. aureus. nih.gov Another derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, showed remarkable antifungal activity against C. albicans and A. flavus with MICs of 0.78 and 0.097 µg/ml, respectively. nih.gov

Furthermore, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov The results indicated that many of these compounds possess strong activity against both bacterial and fungal species, with some compounds being particularly effective against E. coli. nih.gov

The synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one also yielded compounds with significant antibacterial activity against a range of microorganisms, including Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. mediresonline.org The substitution of an amino group at position three was suggested to enhance the antibacterial activity. mediresonline.org

The following table summarizes the antimicrobial activity of some quinazolinone derivatives:

Table 1: Antimicrobial Activity of Selected Quinazolinone Derivatives| Compound | Test Organism | Activity (MIC in µg/ml) | Reference |

|---|---|---|---|

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | E. coli | 1.56 | nih.gov |

| S. aureus | 1.56 | nih.gov | |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | C. albicans | 0.78 | nih.gov |

| A. flavus | 0.097 | nih.gov | |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus | Zone of inhibition: 16mm | mediresonline.org |

| E. coli | Zone of inhibition: 14mm | mediresonline.org |

Antitubercular Activity:

Quinazolinone-containing compounds have also shown promise as antitubercular agents. Several quinazolinone derivatives have demonstrated in vitro activity against Mycobacterium tuberculosis (Mtb). nih.gov The development of novel quinazolinones active against multidrug-resistant Mtb is an active area of research. nih.gov

Antineoplastic Activity in Diverse Cancer Cell Lines

The anticancer potential of quinazolinone derivatives is well-documented, with several analogues exhibiting significant cytotoxicity against various cancer cell lines. The structural modifications on the quinazolinone scaffold play a crucial role in their antineoplastic activity.

Research on 6-bromo quinazoline derivatives has highlighted their potential as cytotoxic agents. A study focused on a series of quinazoline-4(3H)-one derivatives with a thiol group at position 2 demonstrated that these compounds possess antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov One derivative, 8a , which contains an aliphatic linker at the thiol position, was identified as the most potent compound with IC50 values of 15.85 ± 3.32 and 17.85 ± 0.92 µM against MCF-7 and SW480 cell lines, respectively. nih.gov This compound showed greater potency than the standard drug Erlotinib against the MCF-7 cell line and exhibited selectivity towards cancer cells over normal cells. nih.gov

Furthermore, a series of 4-anilinoquinolinylchalcone derivatives, which share structural similarities with quinazolinones, were synthesized and evaluated for their antiproliferative activities. One compound, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a ), displayed high cytotoxicity in breast cancer cells (MDA-MB-231) with an IC50 value of 0.11 μM, while showing low cytotoxicity in normal lung cells (MRC-5). nih.gov

The following table presents the cytotoxic activity of selected quinazolinone and related derivatives:

Table 2: Cytotoxic Activity of Selected Quinazolinone and Related Derivatives| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 8a (6-bromo-2-thioalkyl-quinazoline-4(3H)-one derivative) | MCF-7 | 15.85 ± 3.32 | nih.gov |

| SW480 | 17.85 ± 0.92 | nih.gov | |

| 4a ((E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one) | MDA-MB-231 | 0.11 | nih.gov |

Anti-Inflammatory and Analgesic Effects

Quinazolinone derivatives have been recognized for their anti-inflammatory and analgesic properties. Various studies have demonstrated the potential of these compounds to alleviate inflammation and pain in preclinical models.

A study on new 3-methyl-4(3H)quinazolinone derivatives showed that all the synthesized compounds exhibited statistically significant anti-inflammatory effects in the carrageenan-induced hind paw edema test in mice. nih.gov The analgesic activity of these compounds, assessed by the p-benzoquinone-induced writhing test, was in accordance with their anti-inflammatory effects. nih.gov

Similarly, a series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.netnih.gov One of the compounds, N-(4-hydroxyphenyl)-N-(4-oxo-3-phenyl-2-thioxo-3,4-dihydroquinazolin-1(2H)methyl)acetamide (PTQ01), demonstrated excellent anti-inflammatory activity. researchgate.netnih.gov Several other derivatives also exhibited significant anti-inflammatory and analgesic activities when compared to standard drugs like diclofenac (B195802) sodium and pentazocine. researchgate.netnih.gov

The synthesis of new 2,3-dihydroquinazolin-4(1H)-one derivatives bearing chalcone (B49325) or pyrazole (B372694) moieties also yielded compounds with notable analgesic and anti-inflammatory activities. nih.gov A chalcone derivative bearing a 4-chlorophenyl group showed higher anti-inflammatory activity than celecoxib. nih.gov

Antiviral Potency and Other Pharmacological Actions

The antiviral potential of quinazolinone derivatives has been an area of growing interest, particularly in the context of emerging viral infections.

A notable study reported the potent antiviral effect of a 2-aminoquinazolin-4-(3H)-one derivative against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. nih.govnih.gov This compound exhibited a significant inhibitory activity with an IC50 value of 0.23 μM in a Vero cell assay, without showing cytotoxicity. nih.govnih.gov Further optimization of this lead compound led to the development of N-acetyl 2-aminoquinazolin-4-(3H)-one derivatives with improved pharmacokinetic properties while retaining their potent inhibitory activity against SARS-CoV-2. nih.gov

In another study, 2-Methylquinazolin-4(3H)-one, a component isolated from a traditional Chinese herbal formula, demonstrated significant antiviral activity against Influenza A virus (H1N1) in vitro, with an IC50 of 23.8 μg/mL. mdpi.com This compound was also effective in ameliorating acute lung injury and inflammation in influenza A virus-infected mice. mdpi.com

The following table summarizes the antiviral activity of some quinazolinone derivatives:

Table 3: Antiviral Activity of Selected Quinazolinone Derivatives| Compound | Virus | Cell Line/Model | Activity (IC50) | Reference |

|---|---|---|---|---|

| 2-aminoquinazolin-4-(3H)-one derivative | SARS-CoV-2 | Vero cells | 0.23 μM | nih.govnih.gov |

| 2-Methylquinazolin-4(3H)-one | Influenza A (H1N1) | MDCK cells | 23.8 μg/mL | mdpi.com |

Computational and Theoretical Studies on 2 Amino 8 Bromoquinazolin 4 3h One

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein's active site. For the quinazolinone scaffold, including derivatives structurally related to 2-amino-8-bromoquinazolin-4(3H)-one, docking studies have identified interactions with a diverse range of biological targets.

Research has shown that quinazolinone derivatives are promising inhibitors for various enzymes and receptors implicated in diseases like cancer, inflammation, and cardiovascular conditions. Docking studies have been instrumental in elucidating the binding mechanisms. For instance, simulations have explored the interactions of quinazolinones with targets such as Poly(ADP-ribose) polymerase-1 (PARP-1), phosphoinositide 3-kinase δ (PI3Kδ), and matrix metalloproteinase-13 (MMP-13). tandfonline.comresearchgate.netnih.gov Key interactions typically involve hydrogen bonds formed by the quinazolinone core's nitrogen and oxygen atoms with amino acid residues in the target's active site. rsc.orgscispace.com The substituents on the quinazolinone ring, such as the 2-amino and 8-bromo groups of the title compound, play a crucial role in determining specificity and enhancing binding affinity through additional interactions. In studies on BRD9 binders, substitutions at the 2- and 8-positions of a quinazolinone core were found to be critical for activity. cnr.it Similarly, docking studies against cancer-related targets like VEGFR2 and EGFR have been performed on novel quinazolinone derivatives to predict their binding interactions. nih.gov

The table below summarizes representative molecular docking studies performed on various quinazolinone derivatives, highlighting the potential targets for which this compound could be evaluated.

| Quinazolinone Scaffold/Derivative | Protein Target | Key Findings/Interactions | Reference(s) |

| Quinazolinone Derivatives | Poly(ADP-ribose) polymerase-1 (PARP-1) & STAT3 | Identified as potential dual inhibitors; compound 1f showed a significant glide score and binding energy. | tandfonline.com |

| Quinazolinone-based Derivatives | PARP-1 | Quinazolinone scaffold used as a bioisostere for the phthalazinone core of Olaparib; explored binding modes. | rsc.org |

| Quinazolinone Derivatives | Matrix Metalloproteinase-13 (MMP-13) | Identified key residues for binding (Ala238, Thr245, Thr247) through hydrogen bonding and electrostatic interactions. | nih.govrsc.org |

| Quinazolinone Scaffold-based Derivatives | Phosphoinositide 3-kinase δ (PI3Kδ) | Showed strong hydrogen bond interactions with key residues Ser831 and Asp832. | researchgate.netscispace.com |

| 2,3,6-trisubstituted Quinazolinones | Cyclooxygenase-2 (COX-2) / NF-κB | Docking into the DNA binding site of NF-κB helped clarify the anti-inflammatory mechanism. | nih.gov |

| 6-Methylquinazolin-4(3H)-one Derivatives | Bromodomain-containing protein 9 (BRD9) | 2- and 8-disubstituted derivatives were identified as novel binders. | cnr.it |

| Thioxoquinazolin-4(3H)-one Derivatives | Cyclin-dependent kinase 2 (CDK2) | Compounds showed favorable docking properties and interactions within the active site. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These predictive models are crucial in drug discovery for forecasting the activity of novel compounds and optimizing lead candidates. For quinazolinone derivatives, 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological activities.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. These analyses generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. For example, a QSAR study on quinazolinone derivatives as MMP-13 inhibitors revealed that electrostatic and hydrophobic fields were the most significant factors affecting inhibitory activity. nih.gov Another study on PI3Kδ inhibitors showed that the models had high reliability and predictive ability, again highlighting the importance of electrostatic and hydrophobic fields. researchgate.netscispace.com A 2D-QSAR model developed for quinazolinone derivatives as Angiotensin II Type 1a receptor blockers successfully identified that features like the presence of tetrazole substituents and the surface area of negatively charged carbons were critical for activity. igi-global.com

These models provide a quantitative framework for predicting the activity of new derivatives. For this compound, a QSAR model could predict its potential activity based on its specific electronic (amino group) and steric/electronic (bromo group) properties.

| QSAR Study Subject | Biological Target/Activity | Model Type | Key Structural Insights | Reference(s) |

| Quinazolinone Derivatives | MMP-13 Inhibition | CoMFA, CoMSIA | Electrostatic, hydrophobic, and H-bond acceptor fields primarily influenced activity. | nih.gov |

| Quinazolinone Derivatives | Angiotensin II Type 1a Receptor Blockade | 2D-QSAR (Genetic Algorithm) | Presence of tetrazole substituents and sp3 nitrogen atoms govern the activity. | igi-global.com |

| Quinazolinone Scaffold-based Derivatives | PI3Kδ Inhibition | CoMFA, CoMSIA, Topomer CoMFA | Bioactivity is most affected by electrostatic and hydrophobic fields. | researchgate.netscispace.com |

| Quinazolinone Derivatives with Hydrazone Units | Antitumor Activity (A549 & PC-3 cells) | CoMFA | A predictive model was built to guide future structural modifications for antitumor agents. | rsc.org |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex, refine docked poses, and understand the dynamic interactions between the ligand and the target.

For the quinazolinone scaffold, MD simulations have been used to validate docking results and confirm the stability of the predicted binding modes. nih.gov Studies on quinazolinone derivatives as MMP-13 inhibitors used 10-nanosecond MD simulations to show that designed compounds formed stable hydrogen bonds with key residues like Ser250 and Gly248. nih.gov In another study, 100-nanosecond MD simulations were performed on a quinazolinone derivative (1f) complexed with PARP1 and STAT3 to investigate the dynamic behavior and stability of the complex. tandfonline.com The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site. These simulations confirm that the key interactions predicted by molecular docking are maintained over time, providing greater confidence in the proposed binding mechanism.

In Silico Screening and Lead Optimization Strategies

In silico screening involves the computational screening of large libraries of compounds to identify potential hits that may bind to a drug target. Once a hit like this compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. Computational methods are integral to this process.

The this compound structure presents clear opportunities for lead optimization. The bromine atom at the 8-position is a particularly valuable functional group, as it can be readily modified using synthetic chemistry techniques like the Suzuki-Miyaura cross-coupling reaction. cnr.it This allows for the systematic introduction of a wide variety of aryl or heteroaryl groups to explore the chemical space and potentially form new, favorable interactions with a target protein. A computational approach would involve building a virtual library of such derivatives and then docking them into the target's active site to prioritize the most promising candidates for synthesis. cnr.it

Furthermore, the amino group at the 2-position can also be modified to explore different hydrogen bonding patterns or to attach other functional groups. Fragment-based design is another strategy where the quinazolinone core acts as a scaffold upon which new fragments are grown or linked to improve binding affinity. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are run concurrently to ensure that the newly designed compounds have drug-like properties. researchgate.netrjsocmed.com This integrated computational approach accelerates the discovery of optimized lead compounds derived from an initial hit.

| Optimization Site | Potential Modification Strategy | Computational Approach | Objective | Reference(s) |

| Position 8 (Bromo) | Suzuki-Miyaura Cross-Coupling | Build virtual library of aryl/heteroaryl derivatives; perform molecular docking and MM-GBSA calculations. | Enhance binding affinity through new π-stacking or hydrophobic interactions; improve selectivity. | cnr.it |

| Position 2 (Amino) | Acylation, Alkylation, Schiff Base Formation | Dock modified analogs to explore new hydrogen bond interactions with the target protein. | Improve potency and explore new binding vectors. | nih.gov |

| Position 3 (NH) | Substitution with various side chains | Design and dock derivatives to probe for additional interactions in unoccupied pockets of the active site. | Increase potency and modulate physicochemical properties. | nih.gov |

Future Directions and Research Gaps in 2 Amino 8 Bromoquinazolin 4 3h One Research

Development of Highly Regioselective and Sustainable Synthetic Routes

The creation of quinazolinone-based molecules, including 2-amino-8-bromoquinazolin-4(3H)-one, is an active area of research. A key challenge is to control the chemical reactions to produce the exact desired isomer, a concept known as regioselectivity. This is crucial because different isomers of the same molecule can have vastly different biological activities.

Current research focuses on developing synthetic methods that are not only highly regioselective but also sustainable. rsc.org This involves using milder reaction conditions, less hazardous reagents, and processes that form multiple chemical bonds in a single step to increase efficiency. rsc.org For example, the use of a base-promoted multicomponent reaction has been shown to be a highly regioselective and efficient method for synthesizing complex heterocyclic structures. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), are also being used to understand the electronic factors that govern the regioselectivity of these reactions, which can help in designing more effective synthetic strategies. mdpi.com

Identification of Novel Biological Targets and Therapeutic Applications

While the quinazolinone core is known to interact with a variety of biological targets, the specific targets of this compound are not yet fully understood. Researchers are actively working to identify new biological targets and, consequently, new therapeutic applications for this compound.

The quinazolin-4(3H)-one scaffold has been associated with a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govsapub.org For instance, some quinazolinone derivatives have shown potent inhibitory effects against enzymes like VEGFR-2, which is involved in cancer growth. nih.govnih.govnih.gov Others have been investigated as potential treatments for coronaviruses like SARS-CoV-2 and MERS-CoV. nih.gov

Future research will likely involve screening this compound against a wide range of biological targets, including kinases, which are key regulators of cell function and are often implicated in diseases like cancer. mdpi.com The discovery of novel targets could open up new avenues for the development of drugs for a variety of diseases. nih.gov

Integration with Advanced Drug Delivery Systems (Conceptual Framework)

To enhance the therapeutic efficacy of this compound, researchers are exploring its integration with advanced drug delivery systems. The goal is to improve the compound's solubility, stability, and ability to reach its target in the body.

This could involve encapsulating the compound in nanoparticles, liposomes, or other drug carriers. These carriers can be designed to release the drug in a controlled manner, which can help to maintain therapeutic concentrations over a longer period and reduce potential side effects. The development of prodrugs, which are inactive forms of a drug that are converted to the active form in the body, is another strategy being considered. nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction in drug discovery. nih.govresearchgate.netwiley.com This approach can be particularly effective for treating complex diseases like cancer, which involve multiple biological pathways. nih.govresearchgate.net

Given that the quinazolinone scaffold is known to be a "privileged structure" that can interact with multiple targets, this compound is a prime candidate for a polypharmacological approach. mdpi.commdpi.com Researchers are investigating whether this compound can be optimized to hit multiple targets simultaneously, potentially leading to a more effective and robust therapeutic response. mdpi.comsci-hub.st This could also help to overcome drug resistance, which is a major challenge in the treatment of many diseases. mdpi.com

Design of Next-Generation Analogues with Improved Efficacy and Selectivity

Building on the existing knowledge of the quinazolinone scaffold, researchers are designing and synthesizing new analogues of this compound with improved efficacy and selectivity. nih.govmdpi.com This involves making small chemical modifications to the molecule's structure to enhance its binding to the desired target and reduce its interaction with off-targets, which can cause unwanted side effects. wiley.com

For example, researchers have synthesized a series of quinazolin-4(3H)-one derivatives and evaluated their activity against various cancer cell lines. nih.govnih.gov These studies have provided valuable insights into the structure-activity relationship of these compounds, which is the relationship between the molecule's chemical structure and its biological activity. This information can be used to guide the design of new analogues with even better therapeutic properties. nih.gov

Q & A

Q. What in vitro assays are recommended for evaluating the biological activity of this compound derivatives?

- Methodology :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations .

- Antiviral Activity : Plaque reduction assays for SARS-CoV-2, measuring viral load via RT-PCR .

- Enzyme Inhibition : Fluorometric assays for kinases or proteases, correlating IC₅₀ with bromine’s electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.